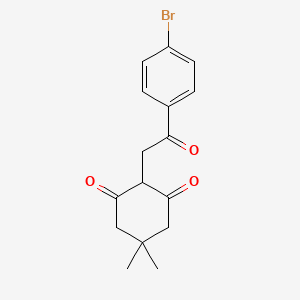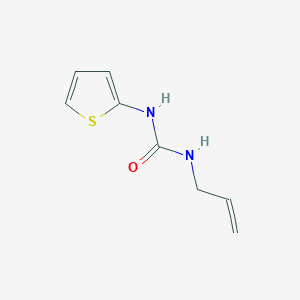
1-Allyl-3-(thiophen-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Allyl-3-(thiophen-2-yl)urea, commonly known as ATU, is a synthetic compound with a molecular formula of C9H10N2OS. ATU is widely used in scientific research due to its unique properties and ability to act as an inhibitor for various enzymes.
Mécanisme D'action
Target of Action
Thiophene-based analogs, which include 1-allyl-3-(thiophen-2-yl)urea, have been studied extensively for their biological activities . These compounds have shown a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes . For example, some thiophene derivatives are known to block voltage-gated sodium channels .
Biochemical Pathways
Thiophene derivatives have been found to interact with various biochemical pathways, leading to a range of downstream effects .
Result of Action
Thiophene derivatives have been shown to exhibit a variety of pharmacological properties, suggesting that they can induce significant molecular and cellular changes .
Avantages Et Limitations Des Expériences En Laboratoire
ATU has several advantages for lab experiments, including its ability to act as an inhibitor for various enzymes, its stability in solution, and its low toxicity. However, ATU also has limitations, including its low solubility in water and its potential to interact with other compounds in the experimental system.
Orientations Futures
For ATU include further research on its mechanisms of action, its potential as a treatment for various diseases, and its potential as a tool for studying enzyme function. Additionally, research on the synthesis of ATU derivatives and analogs may lead to the development of more effective and selective inhibitors.
Méthodes De Synthèse
ATU can be synthesized through a multi-step process starting with the reaction of allyl isocyanate with thiophene-2-carboxylic acid to form the corresponding thiourea intermediate. This intermediate can then be treated with an acid to form the final product, 1-Allyl-3-(thiophen-2-yl)urea.
Applications De Recherche Scientifique
ATU has been widely used in scientific research as an inhibitor for various enzymes, including urease, arginase, and trypsin. Urease is an enzyme that hydrolyzes urea to form ammonia and carbon dioxide, and is found in bacteria, fungi, and plants. ATU has been shown to inhibit urease activity, making it a potential treatment for urease-related diseases. Arginase is an enzyme that catalyzes the hydrolysis of arginine to form ornithine and urea, and is involved in the urea cycle. ATU has been shown to inhibit arginase activity, making it a potential treatment for arginase-related diseases. Trypsin is an enzyme that catalyzes the hydrolysis of peptide bonds in proteins, and is involved in the digestion of food. ATU has been shown to inhibit trypsin activity, making it a potential treatment for trypsin-related diseases.
Propriétés
IUPAC Name |
1-prop-2-enyl-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c1-2-5-9-8(11)10-7-4-3-6-12-7/h2-4,6H,1,5H2,(H2,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUPAOVPSLGOEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)NC1=CC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Allyl-3-(thiophen-2-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

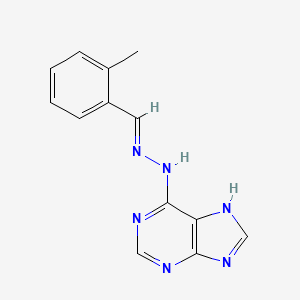
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-methylthiophene-2-carboxamide](/img/structure/B2459689.png)
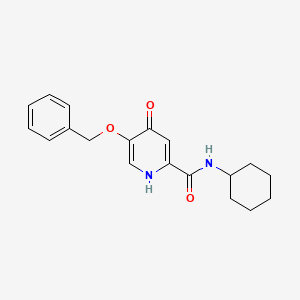


![1-Bromo-4-[3-(bromomethyl)phenyl]benzene](/img/structure/B2459695.png)
![5-chloro-4-{[(2-ethylphenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2459696.png)

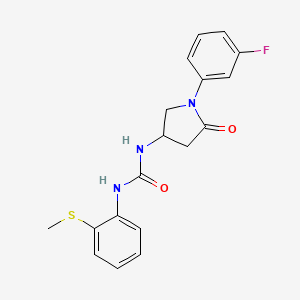
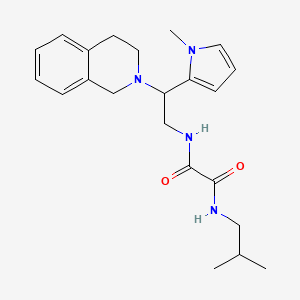
![4-Bromo-2-{[(3-chloro-2-fluorophenyl)amino]methyl}phenol](/img/structure/B2459704.png)
![1-(3-bromophenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2459705.png)
